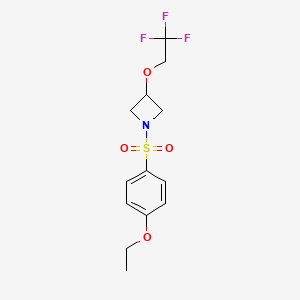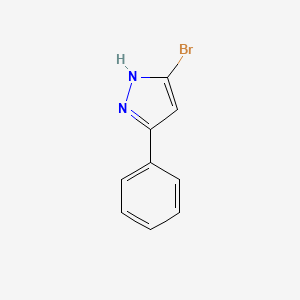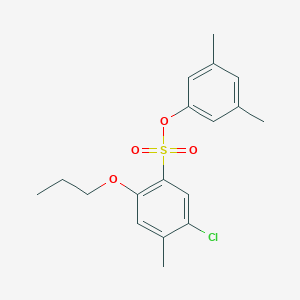
3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate is a complex organic compound characterized by its multiple functional groups, including a sulfonate group, chloro, methyl, and propoxy groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate typically involves multiple steps, starting with the chlorination of 3,5-dimethylphenol to introduce the chloro group. Subsequent steps may include methylation to add the methyl groups and propoxylation to introduce the propoxy group. The final step involves sulfonation to attach the sulfonate group.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, often using catalysts to improve efficiency and yield. Large-scale production would require careful monitoring of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained with high purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) are typically employed.
Major Products Formed
Oxidation: : Products may include carboxylic acids or ketones.
Reduction: : Alcohols or alkanes can be formed.
Substitution: : Various substituted benzene derivatives can be produced.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a building block for more complex molecules.
Biology
In biological research, it can be used as a probe to study enzyme activities or as a part of drug discovery processes.
Medicine
Industry
In the industrial sector, it may be used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which 3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
相似化合物的比较
Similar Compounds
4-Chloro-3,5-dimethylphenol: : Similar in structure but lacks the propoxy and sulfonate groups.
3,5-Dimethylphenyl 4-methylbenzene-1-sulfonate: : Similar sulfonate group but different chloro and propoxy positions.
Uniqueness
3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
(3,5-dimethylphenyl) 5-chloro-4-methyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-5-6-22-17-10-14(4)16(19)11-18(17)24(20,21)23-15-8-12(2)7-13(3)9-15/h7-11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFKOGCPEMQHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
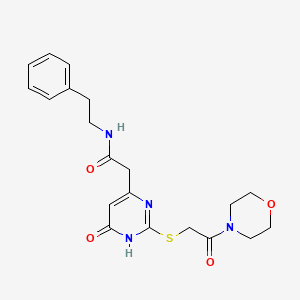
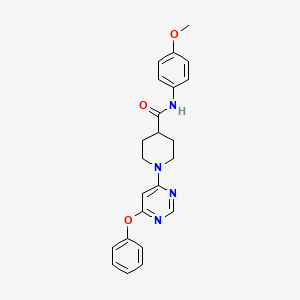
![N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2824593.png)
![3-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2824595.png)
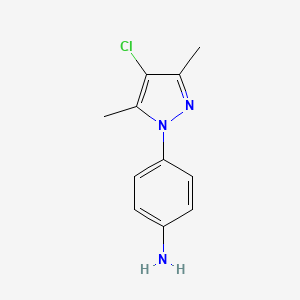
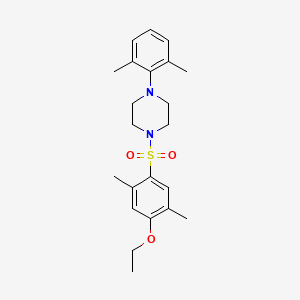
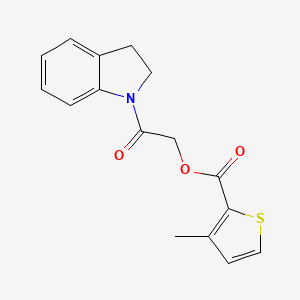
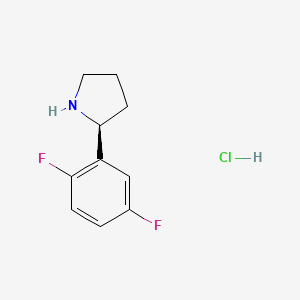
![3-(benzenesulfonyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]propanamide](/img/structure/B2824601.png)
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid](/img/structure/B2824602.png)
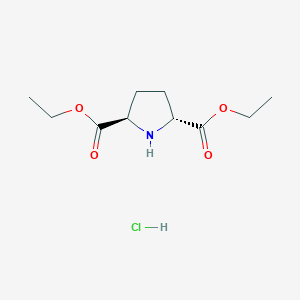
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)
